molecular formula C16H12O10S B1233487 Persicarin CAS No. 549-31-5

Persicarin

Cat. No. B1233487
CAS RN: 549-31-5
M. Wt: 396.3 g/mol
InChI Key: CZFNXFXZXWDYMZ-UHFFFAOYSA-N
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Description

Persicarin is a flavonoid compound that is found in various plants, including Polygonum persicaria, a common weed. This compound has been the subject of scientific research due to its potential health benefits, including antioxidant and anti-inflammatory properties.

Scientific Research Applications

Anti-Inflammatory Applications

  • HMGB1-Induced Inflammatory Responses : Persicarin is effective against HMGB1-induced inflammatory responses, both in human endothelial cells and in mice with cecal ligation and puncture-induced sepsis. This suggests its potential as a therapeutic agent for treating severe vascular inflammatory diseases like sepsis or septic shock (Kim, Ku, & Bae, 2013).

Diabetes-Related Research

  • Oxidative Stress and Inflammation in Diabetes : this compound has been shown to protect against liver damage in diabetic mice by reducing oxidative stress and inflammation. This suggests its potential as a therapeutic agent for diabetes mellitus (Lee et al., 2017).

Anticoagulant Activities

  • Anticoagulant Effects : this compound exhibits significant anticoagulant activities, including prolonging activated partial thromboplastin time and prothrombin time, inhibiting thrombin and activated factor X activities, and decreasing the PAI-1/t-PA ratio. These findings indicate its potential in developing new anticoagulant agents (Ku, Kim, & Bae, 2013).

Neuroprotective Activities

  • Neuroprotection Against Glutamate-Induced Toxicity : this compound showed significant neuroprotective activities in rat cortical cells exposed to glutamate. It reduced calcium influx, nitric oxide, and intracellular peroxide production, indicating its role in neuroprotection (Ma et al., 2010).

Vascular Inflammatory Diseases

  • EPCR Shedding and Inflammation : this compound inhibited the shedding of endothelial protein C receptor (EPCR), which plays a crucial role in the cytoprotective pathway, suggesting its use as a therapeutic agent for severe vascular inflammatory diseases (Ku, Han, & Bae, 2013).

properties

IUPAC Name

[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNXFXZXWDYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203391
Record name Persicarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

549-31-5
Record name Persicarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Persicarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Persicarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERSICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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